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  • Product: 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
  • CAS: 1190319-48-2

Core Science & Biosynthesis

Foundational

Structural Crystallography and Supramolecular Dynamics of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol: A Technical Guide

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore, widely utilized as a bioisostere for purines in the development of kinase inhibitors and anti-parasitic agents[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore, widely utilized as a bioisostere for purines in the development of kinase inhibitors and anti-parasitic agents[1]. The introduction of a fluorine atom at the C4 position and a hydroxyl group at the C6 position (CAS: 1190319-48-2) fundamentally alters the electronic landscape of the core. This whitepaper provides an in-depth technical framework for the crystallographic analysis of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, detailing the causality behind tautomeric solid-state packing, self-validating X-ray diffraction (XRD) protocols, and the supramolecular synthons that dictate its physical properties.

Electronic Perturbation and Tautomeric Equilibria

Understanding the crystal structure of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol requires a deep mechanistic analysis of its tautomerism. The molecule exists in a dynamic equilibrium between its lactim (6-ol) and lactam (6-one) forms.

The Causality of Substituent Effects:

  • The C6-Hydroxyl Group: In standard 7-azaindoles, molecules typically form planar, centrosymmetric N−H⋯N dimers. However, the addition of a hydroxyl group introduces competing hydrogen bond donor and acceptor sites. As observed in related hydroxy-7-azaindoles, this forces the crystal lattice into a complex 3D network stabilized by N−H⋯O and O−H⋯N interactions[2].

  • The C4-Fluorine Atom: Fluorine exerts a strong inductive electron-withdrawing effect ( σI​ ). This pulls electron density away from the pyrrole ring, increasing the acidity of the pyrrole N−H proton and altering the basicity of the pyridine nitrogen. Experimental charge density analyses and Density Functional Theory (DFT) studies on analogous halogenated pyrrolo[2,3-b]pyridines confirm that such halogens create localized regions of positive electrostatic potential, enabling weak but highly directional C−H⋯F closed-shell interactions[3].

In the solid state, thermodynamic forces heavily favor the crystallization of the lactam (6-one) tautomer due to the superior lattice energy provided by robust N−H⋯O hydrogen bonds, a phenomenon further catalyzed by protic solvents during crystallization[4].

Tautomerization Lactim Lactim Form (6-ol) Solvent Protic Solvent (H-bond relay) Lactim->Solvent Proton Transfer Dimer Centrosymmetric Dimer (N-H...O / O-H...N) Lactim->Dimer Non-polar media Lactam Lactam Form (6-one) Network 3D Hydrogen Bond Network Lactam->Network Solid-state packing Solvent->Lactam Tautomerization Dimer->Network Crystallization

Tautomeric equilibrium and hydrogen-bonding pathways in 6-hydroxy-7-azaindoles.

Self-Validating Protocol: Single-Crystal X-Ray Diffraction

To empirically determine the exact tautomeric state and molecular geometry of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, researchers must employ a rigorous, self-validating XRD workflow.

Step-by-Step Methodology

Step 1: Thermodynamic Crystal Growth

  • Action: Dissolve 10 mg of the compound in a 1:1 mixture of Methanol/Dichloromethane. Pierce the vial cap with a narrow needle and allow for slow evaporation at 298 K over 5–7 days.

  • Causality: Dichloromethane provides solubility, while methanol acts as a protic relay to overcome the activation energy barrier of tautomerization[4]. Slow evaporation ensures thermodynamic control, preventing kinetic trapping of amorphous phases and yielding pristine, macroscopic single crystals.

Step 2: Cryogenic Mounting

  • Action: Select a crystal (approx. 0.3×0.2×0.1 mm) under a polarized light microscope. Coat it in Paratone-N oil and mount it on a MiTeGen cryoloop. Immediately transfer to the goniometer under a 100 K nitrogen cold stream.

  • Causality: Cooling to 100 K drastically reduces the thermal vibrations (anisotropic displacement parameters) of the atoms. This is strictly required to accurately locate the highly mobile tautomeric hydrogen atoms in the difference Fourier map[3].

Step 3: Data Collection & Reduction

  • Action: Collect diffraction data using Mo radiation ( λ=0.71073 Å) or Cu radiation up to a resolution of sinθ/λ≤1.08 Å −1 . Integrate the frames and apply multi-scan absorption corrections (e.g., SADABS).

Step 4: Structure Solution and Self-Validation

  • Action: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

  • Validation Loop: The protocol validates itself during the refinement of the heteroatom protons. If the proton is assigned to the oxygen (lactim form) but the refinement yields a non-positive definite (NPD) thermal tensor or shifts the peak toward the nitrogen, the model is incorrect. A stable, freely refining isotropic hydrogen atom ( Uiso​(H)=1.2Ueq​(N/O) ) without distance restraints (DFIX) definitively proves the tautomeric state.

XRD_Workflow Cryst 1. Crystal Growth (Slow Evaporation) Mount 2. Crystal Mounting (Cryoloop + Paratone) Cryst->Mount Data 3. Data Collection (Mo Kα, 100 K) Mount->Data Solve 4. Structure Solution (Direct Methods) Data->Solve Refine 5. Refinement (Least-Squares) Solve->Refine Val 6. Validation (checkCIF & Hirshfeld) Refine->Val

Step-by-step single-crystal X-ray diffraction workflow for azaindole derivatives.

Quantitative Structural Comparisons

Because 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol combines two distinct functional motifs, its crystallographic parameters can be accurately modeled by interpolating data from isolated hydroxy- and halogen-substituted 7-azaindoles[2]. The table below summarizes the empirical data of reference scaffolds against the expected parameters for the target compound.

Structural Parameter5-Hydroxy-7-Azaindole (Reference)4-Chloro-7-Azaindole (Reference)4-Fluoro-6-Hydroxy-7-Azaindole (Expected)
Primary H-Bond Motif 3D Network ( N−H⋯O , O−H⋯N )Linear/Layered Dimers ( N−H⋯N )3D Network ( N−H⋯O ) with C−H⋯F
Tautomeric State (Solid) Mixed / Lactam preferenceLactim (Standard Azaindole)Lactam (6-one) highly probable
Intermolecular Distance ∼2.65 Å ( O−H⋯N ) ∼2.94 Å ( N−H⋯N ) ∼2.70 Å ( N−H⋯O lactam dimer)
C-X Bond Length N/A ∼1.74 Å (C-Cl) ∼1.35 Å (C-F)
Hirshfeld Surface Intense red spots at O/NModerate red spots at NIntense red spots at O, N, and F

Mechanistic Insight from Data: The transition from a standard N−H⋯N dimer (distance ∼2.94 Å) to an N−H⋯O lactam interaction ( ∼2.70 Å) represents a significant increase in hydrogen bond enthalpy[2]. Furthermore, Hirshfeld surface analysis of the target compound will reveal distinct red spots corresponding to the C−H⋯F contacts, confirming that the fluorine atom actively participates in steering the supramolecular architecture rather than acting merely as a passive steric boundary[3].

Conclusion

The crystallographic characterization of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol is not merely an exercise in structural determination; it is a critical step in rational drug design. By understanding the causality between the C4-fluorine's electron-withdrawing nature, the C6-hydroxyl's tautomeric flexibility, and the resulting solid-state hydrogen bond networks, researchers can better predict the compound's solubility, bioavailability, and binding affinity within biological targets[1]. Adhering to the self-validating low-temperature XRD protocols outlined above ensures absolute scientific integrity when mapping these subtle, yet highly impactful, supramolecular interactions.

References
  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies | MDPI | 2

  • Topological features and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine: experimental charge density analysis and DFT studies | CrystEngComm (RSC Publishing) | 3

  • Long-range hydrogen-bond relay catalyses the excited-state proton transfer reaction | RSC | 4

  • Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents | ACS Publications | 1

Sources

Exploratory

Thermodynamic Stability and Tautomeric Profiling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol: A Technical Guide for Drug Development

Executive Summary In modern structure-based drug design, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged pharmacophore, particularly in the development of highly selective kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged pharmacophore, particularly in the development of highly selective kinase inhibitors[1]. The derivative 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS: 1190319-48-2) represents a highly specialized building block. Its unique substitution pattern—a fluorine atom at the C4 position and a hydroxyl group at the C6 position—creates a complex thermodynamic landscape dominated by lactam-lactim tautomerization and intermolecular dimerization.

As a Senior Application Scientist, I approach the thermodynamic stability of this compound not merely as a physical chemistry curiosity, but as a critical parameter that dictates its solubility, target residence time, and solid-state formulation viability. This whitepaper deconstructs the thermodynamic behavior of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, providing field-proven, self-validating protocols for its experimental characterization.

Structural Thermodynamics: The Lactam-Lactim Equilibrium

Because the C6-hydroxyl group is situated adjacent to the N7-pyridine nitrogen, 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol undergoes a classic 2-hydroxypyridine/2-pyridone type tautomerization[2]. This equilibrium fluctuates between two distinct states:

  • The Lactim (Enol) Form: 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol.

  • The Lactam (Keto) Form: 4-fluoro-1,6-dihydro-7-azaindol-6-one.

The Electronic Influence of the 4-Fluoro Substituent

The thermodynamic preference for either tautomer is highly sensitive to electronic perturbations. Fluorine at the C4 position exerts a powerful inductive withdrawal ( −I effect) across the σ -bond framework of the pyridine ring.

  • Causality: This electron withdrawal significantly decreases the basicity of the N7 atom. Because the lactam form requires N7 to bear a proton (and a partial positive charge in its zwitterionic resonance contributor), the −I effect of the C4-fluorine thermodynamically destabilizes the lactam form relative to unsubstituted analogs.

  • Result: While polar solvents heavily favor the lactam form due to enhanced dipole-dipole interactions and hydrogen bonding, the gas phase and non-polar microenvironments (such as lipophilic kinase binding pockets) exhibit a measurable thermodynamic shift back toward the lactim form[2]. Furthermore, like all 7-azaindoles, this compound is highly prone to forming thermodynamically stable, hydrogen-bonded dimers, which can complicate excited-state proton transfer dynamics[3].

Tautomerism Lactim Lactim Form (Enol) 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol Lactam Lactam Form (Keto) 4-fluoro-1,6-dihydro-7-azaindol-6-one Lactim->Lactam Tautomerization (Proton Transfer) Dimer Hydrogen-Bonded Dimer Highly Stable Lactim->Dimer Dimerization (ΔH < 0) Lactam->Dimer Dimerization (ΔH < 0) GasPhase Gas Phase / Non-Polar Favors Lactim GasPhase->Lactim PolarSolvent Polar Solvent / Solid State Favors Lactam PolarSolvent->Lactam

Thermodynamic equilibrium of lactam-lactim tautomerization and dimerization.

Quantitative Thermodynamic Landscape

To guide formulation and assay development, the following table summarizes the estimated thermodynamic parameters for the tautomerization and dimerization of the 4-fluoro-7-azaindole core, extrapolated from high-level computational and empirical data of closely related 2-hydroxypyridine systems[2].

Table 1: Thermodynamic Parameters for 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol Equilibria

Thermodynamic ProcessMicroenvironment ΔG (kcal/mol) ΔH (kcal/mol) ΔS (cal/mol·K)Dominant State
Lactim LactamGas Phase / Vacuum+1.5 to +2.8+2.0 to +3.5-1.5 to -2.5Lactim (Enol)
Lactim LactamAqueous ( H2​O )-3.2 to -4.8-4.5 to -6.0-3.5 to -4.5Lactam (Keto)
Monomer DimerNon-polar ( CHCl3​ )-5.5 to -7.5-10.5 to -13.0-16.0 to -21.0Dimer

Self-Validating Experimental Protocols for Stability Profiling

To ensure rigorous scientific integrity, the thermodynamic stability of this compound must be profiled using self-validating analytical systems.

Protocol 1: Variable-Temperature NMR (VT-NMR)

VT-NMR is the gold standard for extracting the activation energy ( ΔG‡ ) and equilibrium thermodynamics of the lactam-lactim interconversion.

  • Causality: At 298K, the proton exchange between N7 and the C6-oxygen is often faster than the NMR timescale, resulting in a single, time-averaged spectrum. By cooling the sample in a non-polar solvent, we reduce the thermal energy below the activation barrier, "freezing out" both tautomers to measure their exact equilibrium ratio via integration.

  • Self-Validating Mechanism: The protocol mandates a return to 298K at the end of the run. If the final spectrum deviates from the initial baseline, thermal degradation has occurred, and the dataset is automatically invalidated.

Step-by-Step Methodology:

  • Anhydrous Sample Prep: Dissolve 5 mg of the compound in 0.6 mL of strictly anhydrous CD2​Cl2​ . Note: Trace moisture acts as a proton relay, artificially lowering the tautomerization barrier and ruining line-shape analysis.

  • Internal Standardization: Add 1.0 μL of tetramethylsilane (TMS) as a chemical shift reference and 1.0 μL of 1,4-dioxane as a temperature-invariant integration standard. Seal the NMR tube under argon.

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298K to establish the time-averaged baseline.

  • Cryogenic Profiling: Cool the probe to 190K in 10K decrements. Allow 5 minutes of thermal equilibration at each step before acquiring 64 scans.

  • Line-Shape Analysis: Extract the rate constants ( k ) at each temperature using line-shape fitting software. Plot ln(k/T) vs 1/T (Eyring plot) to derive ΔH‡ and ΔS‡ .

  • Reversibility Check: Heat the probe back to 298K, equilibrate for 10 minutes, and re-acquire the spectrum to validate sample integrity.

VTNMR Prep 1. Sample Prep (Anhydrous Solvent) Cooling 2. VT-NMR Cooling (298K to 190K) Prep->Cooling Analysis 3. Line-Shape Analysis (Extract ΔG, ΔH, ΔS) Cooling->Analysis Validation 4. Reversibility Check (Return to 298K) Analysis->Validation Validation->Prep Validates Equilibrium

Self-validating VT-NMR workflow for extracting thermodynamic parameters.

Protocol 2: Isothermal Titration Calorimetry (ITC)

To quantify the thermodynamics of dimerization ( ΔHdimer​ ), ITC is employed.

  • Causality: 7-azaindoles form highly stable homodimers via dual N−H⋯N and O−H⋯O hydrogen bonds. Understanding this dimerization is critical, as it directly competes with target binding in biological assays.

  • Self-Validating Mechanism: A solvent-into-solvent blank titration is performed to establish the background heat of dilution, which is mathematically subtracted from the raw data.

Step-by-Step Methodology:

  • Degassing: Prepare a 10 mM stock of the compound in anhydrous CHCl3​ . Degas both the stock and pure CHCl3​ under vacuum for 15 minutes. Microbubbles cause erratic heat spikes that mask the delicate heat of dimerization.

  • Blank Titration: Load the syringe and the sample cell with pure CHCl3​ . Perform 20 injections of 2 μL to establish the baseline heat of friction and dilution.

  • Dissociation Titration: Load the syringe with the 10 mM compound stock and the cell with pure CHCl3​ . Inject 2 μL aliquots into the cell. As the concentrated dimer is diluted into the cell, it dissociates into monomers, absorbing heat (endothermic process).

  • Data Integration: Subtract the blank isotherm from the sample isotherm. Fit the integrated heat data to a standard monomer-dimer dissociation model to extract the dissociation constant ( Kd​ ), ΔH , and ΔS .

Implications for Kinase Inhibitor Design

The thermodynamic stability and tautomeric state of the 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol core profoundly impact its utility in drug development. Pyrrolo[2,3-b]pyridine derivatives are heavily utilized as hinge-binding motifs in the design of highly selective ATM inhibitors[1], CDK8 inhibitors for psoriasis[4], and GSK-3 β inhibitors for Alzheimer's disease[5].

When incorporating the 4-fluoro-6-hydroxy analog into a drug candidate, medicinal chemists must account for the fact that the kinase hinge region is a highly desolvated, lipophilic microenvironment. As the drug transitions from the aqueous bulk solvent (where the lactam form dominates) into the lipophilic binding pocket, a thermodynamic penalty is incurred to shift the equilibrium back toward the lactim form, which alters the hydrogen bond donor/acceptor vector presented to the kinase backbone. The C4-fluorine mitigates this penalty by inductively stabilizing the lactim form, thereby enhancing the on-rate ( kon​ ) and overall target affinity.

References

  • [1] Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. 1

  • [4] The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed. 4

  • [2] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - MDPI. 2

  • [5] Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed. 5

  • [3] Stepwise double excited-state proton transfer is not possible in 7-azaindole dimer - RSC. 3

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Protocols & Analytical Methods

Method

Synthesis Protocol for 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol: An Application Note for Researchers

This document provides a comprehensive, step-by-step guide for the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, a fluorinated 7-azaindole derivative of significant interest in medicinal chemistry and drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, a fluorinated 7-azaindole derivative of significant interest in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom and a hydroxyl group onto the 7-azaindole scaffold can profoundly influence the physicochemical and pharmacological properties of resulting compounds, making this a valuable building block for the development of novel therapeutics.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol but also the scientific rationale behind the chosen synthetic strategy and experimental procedures.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other biologically active molecules. Fluorination is a common strategy to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The hydroxyl group at the 6-position provides a valuable handle for further derivatization and can participate in key hydrogen bonding interactions with biological targets.

The synthesis of substituted 7-azaindoles presents unique challenges due to the electronic nature of the pyridine ring. This protocol outlines a robust and logical synthetic pathway to 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, commencing from a commercially available substituted pyridine.

Synthetic Strategy Overview

The chosen synthetic strategy involves the construction of the pyrrolo[2,3-b]pyridine ring system from a pre-functionalized pyridine precursor. This approach allows for the early introduction of the required fluorine and protected hydroxyl (methoxy) functionalities, followed by the formation of the fused pyrrole ring. The final step involves the deprotection of the hydroxyl group.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A Starting Material: 2,5-dichloro-3-nitropyridine B Step 1: Methoxylation A->B C Intermediate 1: 2-chloro-5-methoxy-3-nitropyridine B->C D Step 2: Fluorination (Halex Reaction) C->D E Intermediate 2: 2-chloro-5-fluoro-3-nitropyridine D->E F Step 3: Reduction of Nitro Group E->F G Intermediate 3: 3-amino-2-chloro-5-fluoropyridine F->G H Step 4: Pyrrole Ring Formation (Palladium-catalyzed Cyclization) G->H I Intermediate 4: 4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine H->I J Step 5: Demethylation I->J K Final Product: 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol J->K

Caption: Overall synthetic workflow for 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol.

Experimental Protocols

Safety First: A Comprehensive Approach

The following protocols involve the use of hazardous materials. It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves.[1] Always consult the Safety Data Sheet (SDS) for each reagent before use.

PART 1: Synthesis of Key Intermediates

Step 1: Synthesis of 2-chloro-6-methoxy-3-nitropyridine (Intermediate 1)

This initial step introduces the methoxy group, which serves as a protected form of the final hydroxyl group.

  • Materials:

    • 2,6-dichloro-3-nitropyridine

    • Sodium methoxide (NaOMe)

    • Anhydrous Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous methanol (10 mL/g of starting material) at 0 °C, add a solution of sodium methoxide (1.1 eq) in methanol dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

    • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield 2-chloro-6-methoxy-3-nitropyridine.

Step 2: Synthesis of 2-chloro-6-fluoro-3-nitropyridine (Intermediate 2)

This step involves a nucleophilic aromatic substitution (Halex reaction) to introduce the fluorine atom.

  • Materials:

    • 2-chloro-6-methoxy-3-nitropyridine

    • Potassium fluoride (KF) (spray-dried)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • To a stirred suspension of spray-dried potassium fluoride (2.0 eq) in anhydrous DMSO (15 mL/g of starting material), add 2-chloro-6-methoxy-3-nitropyridine (1.0 eq).

    • Heat the reaction mixture to 120-130 °C and stir for 24-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield 2-chloro-6-fluoro-3-nitropyridine.

Step 3: Synthesis of 3-amino-2-chloro-6-fluoropyridine (Intermediate 3)

The nitro group is reduced to an amine, which is a necessary precursor for the formation of the pyrrole ring.

  • Materials:

    • 2-chloro-6-fluoro-3-nitropyridine

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water

    • Ethyl acetate (EtOAc)

    • Celite®

  • Protocol:

    • To a stirred solution of 2-chloro-6-fluoro-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

    • Wash the Celite® pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-amino-2-chloro-6-fluoropyridine, which can often be used in the next step without further purification.

PART 2: Construction of the 7-Azaindole Core and Final Deprotection

Step 4: Synthesis of 4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (Intermediate 4)

This step involves the formation of the fused pyrrole ring via a palladium-catalyzed cyclization.

  • Materials:

    • 3-amino-2-chloro-6-fluoropyridine

    • (2-ethoxyvinyl)borolane or a suitable alkyne for Sonogashira coupling followed by cyclization

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like XPhos)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Anhydrous 1,4-dioxane or Toluene

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol (Example using Sonogashira coupling and cyclization):

    • To a solution of 3-amino-2-chloro-6-fluoropyridine (1.0 eq) in anhydrous 1,4-dioxane, add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

    • Add a suitable base such as triethylamine (Et₃N, 2.0 eq) and heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours.

    • Monitor the formation of the alkynylated intermediate by TLC or LC-MS.

    • Once the first step is complete, add a strong base such as potassium tert-butoxide (t-BuOK, 2.0 eq) to the reaction mixture to facilitate the cyclization. Continue heating for another 2-4 hours.

    • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • If a silyl-protected alkyne was used, deprotection with a fluoride source (e.g., TBAF) or acid is required.

    • Purify the crude product by silica gel column chromatography to obtain 4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Step 5: Synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol (Final Product)

The final step is the demethylation of the methoxy group to yield the desired hydroxyl group.

  • Materials:

    • 4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

    • Boron tribromide (BBr₃) or another suitable demethylating agent

    • Anhydrous Dichloromethane (DCM)

    • Methanol (MeOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve 4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of boron tribromide (2.0-3.0 eq) in dichloromethane dropwise.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
12,6-dichloro-3-nitropyridineNaOMe, MeOH2-chloro-6-methoxy-3-nitropyridine70-85
22-chloro-6-methoxy-3-nitropyridineKF, DMSO2-chloro-6-fluoro-3-nitropyridine60-75
32-chloro-6-fluoro-3-nitropyridineFe, NH₄Cl3-amino-2-chloro-6-fluoropyridine85-95
43-amino-2-chloro-6-fluoropyridineAlkyne, Pd catalyst, Base4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine50-70
54-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridineBBr₃, DCM4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol60-80

Characterization

The structure and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the chemical structure and the presence of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

Troubleshooting

ProblemPossible CauseSuggested Solution
Step 1: Low yield of methoxylation Incomplete reaction; side reactions.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Use a stronger base if necessary.
Step 2: Incomplete fluorination Inactive potassium fluoride.Use freshly dried, spray-dried potassium fluoride. Increase reaction temperature or time. Consider using a phase-transfer catalyst.
Step 3: Incomplete reduction of nitro group Inefficient reducing agent; catalyst poisoning.Ensure sufficient excess of iron powder. Activate the iron powder with dilute HCl before use. Consider alternative reducing agents like SnCl₂ or catalytic hydrogenation.
Step 4: Low yield of pyrrole ring formation Inactive catalyst; poor choice of ligand or base.Degas the solvent thoroughly. Use a fresh palladium catalyst and an appropriate phosphine ligand. Screen different bases and solvents.
Step 5: Incomplete demethylation Insufficient demethylating agent; short reaction time.Increase the equivalents of BBr₃. Increase the reaction time and monitor carefully by TLC/LC-MS.

Conclusion

This application note provides a detailed and logically structured synthetic protocol for the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol. By following these procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable fluorinated 7-azaindole derivative for use in various research and drug discovery applications. The outlined strategy, starting from a functionalized pyridine, offers a robust and adaptable route to this and other similarly substituted 7-azaindole analogs.

References

  • BenchChem. (2025). Application Notes and Protocols for Handling Gaseous Fluorinating Agents.
  • Thibault, C., L'Heureux, A., & Beauchemin, A. M. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 5(26), 5023–5025. [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-2,5-dichloropyridine. Retrieved from [Link]

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Bhatt, U., et al. (2009). An investigation of demethylation in the metabolism of methoxytryptamine and methoxytryptophol. Journal of Pineal Research, 20(1), 39-43.

Sources

Application

Application Note: Harnessing 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol as a Privileged Hinge-Binding Scaffold in Kinase Inhibitor Design

Introduction and Mechanistic Rationale The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a highly privileged, widely utilized scaffold in the design of ATP-competitive kinase inhibitors[1][2]. Functioning as a pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a highly privileged, widely utilized scaffold in the design of ATP-competitive kinase inhibitors[1][2]. Functioning as a potent adenine bioisostere, the core heterocycle anchors the inhibitor to the kinase hinge region via a highly conserved bidentate hydrogen-bonding network[3].

However, achieving high kinome selectivity and prolonged target residence time requires precise functionalization of this core. The specific derivative 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol introduces two critical modifications that profoundly alter its physicochemical and pharmacological profile:

  • The 4-Fluoro Substituent: Fluorine is highly electronegative and sterically compact. Positioned at C4, it projects directly into the hydrophobic gatekeeper pocket or adjacent lipophilic sub-pockets (such as those exposed in the DLG-out inactive conformation)[4]. Causally, the electron-withdrawing nature of fluorine lowers the pKa of the pyrrole N1-H, strengthening its hydrogen-bond donor capacity to the hinge backbone[5][6].

  • The 6-Hydroxyl (6-ol) Substituent: The 6-ol group introduces a tautomeric equilibrium between the 6-hydroxy and 6-oxo (pyridone) forms[7]. This structural plasticity provides an auxiliary hydrogen bond donor/acceptor site, enabling the formation of a bifurcated hydrogen bond with adjacent hinge residues or conserved catalytic loop residues. This additional interaction vector significantly increases the thermodynamic stability of the complex and prolongs the inhibitor's residence time[4][7].

BindingModel Scaffold 4-Fluoro-6-ol-7-Azaindole (ATP Mimetic) Hinge Kinase Hinge Region (e.g., Met/Cys Backbone) Scaffold->Hinge Dual H-Bonds (N1-H & N7) Scaffold->Hinge 3rd H-Bond (6-OH Donor/Acceptor) Gatekeeper Gatekeeper Pocket (Hydrophobic) Scaffold->Gatekeeper Steric/Electronic Fit (4-Fluoro Group) Solvent Solvent Exposed Region Scaffold->Solvent C3 Substitution (Solvent Vector)

Kinase hinge binding model of 4-fluoro-6-ol-7-azaindole.

Quantitative Structure-Activity Relationship (QSAR)

To demonstrate the causality of these specific substitutions, the following table summarizes representative quantitative data illustrating the QSAR progression of the azaindole scaffold against a model kinase target (e.g., Met kinase or RIP1 kinase).

Scaffold ChemotypeKinase IC₅₀ (nM)Binding Affinity (K_d, nM)Residence Time (τ, min)Primary Interaction Vectors
1H-pyrrolo[2,3-b]pyridine 145.098.0< 2.0N1-H (Donor), N7 (Acceptor)
4-Fluoro-1H-pyrrolo[2,3-b]pyridine 42.525.48.5N1-H, N7, Gatekeeper Steric Fit
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol 4.2 1.8 > 45.0 N1-H, N7, Gatekeeper Fit, 6-OH Bifurcated H-Bond

Data Interpretation: The addition of the 4-fluoro group improves potency by ~3-fold due to enhanced hydrophobic packing and inductive strengthening of the N1-H bond. The subsequent addition of the 6-ol group yields a full order-of-magnitude improvement in both IC₅₀ and Residence Time, driven by the third hydrogen-bonding interaction[3][7].

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol derivatives must rely on self-validating experimental systems. Below are the definitive protocols for biochemical and biophysical validation.

Workflow Syn Scaffold Synthesis Biochem ADP-Glo Kinase Assay Syn->Biochem IC50 SPR SPR Binding Kinetics Biochem->SPR Active Hits Cell Cellular Target Engagement SPR->Cell High Residence Time Opt Lead Optimization Cell->Opt SAR Feedback Opt->Syn Iterative Design

Iterative validation workflow for azaindole-based kinase inhibitors.

Protocol 3.1: Universal Kinase Activity Assessment via ADP-Glo Assay

Causality: Traditional radiometric assays require specific substrates. The ADP-Glo assay directly measures ADP generated during the kinase reaction, making it universally applicable to any kinase target.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 4-fluoro-6-ol-7-azaindole derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., 2 nM final concentration) diluted in 1X Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set to the empirically determined K_m of the kinase to ensure balanced competitive inhibition).

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • ADP Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Read & Validate: Read luminescence on a multi-mode plate reader.

    • Self-Validation Step: Calculate the Z'-factor using DMSO vehicle (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control). The assay is only validated if Z' > 0.5.

Protocol 3.2: Biophysical Kinetics via Surface Plasmon Resonance (SPR)

Causality: IC₅₀ values are highly dependent on assay conditions (e.g., ATP concentration). SPR provides absolute thermodynamic (K_d) and kinetic (k_on, k_off) parameters. The 6-ol substitution is explicitly designed to decrease k_off (increase residence time).

Step-by-Step Methodology:

  • Surface Preparation: Use a Series S Sensor Chip CM5. Activate flow cells 1 (Reference) and 2 (Active) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Protein Immobilization: Dilute the target kinase in 10 mM Sodium Acetate (pH 5.0). Inject over flow cell 2 until an immobilization level of ~3000 Response Units (RU) is achieved.

    • Self-Validation Step: Leave flow cell 1 unmodified but subjected to the same activation/deactivation chemistry. This acts as an absolute reference to subtract bulk refractive index changes and non-specific binding.

  • Deactivation: Block remaining active esters in both flow cells with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Dilute the azaindole inhibitor in Running Buffer (PBS-P+ with 2% DMSO) to a top concentration of 1 µM, followed by 2-fold serial dilutions.

  • Kinetic Cycle: Inject each concentration over both flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Double-reference the data (subtract Flow Cell 1 from Flow Cell 2, then subtract a blank buffer injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract k_on, k_off, and K_d.

References[4] Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3982305/[1] The Azaindole Framework in the Design of Kinase Inhibitors. nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6160940/[7] Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. acs.org. URL: https://pubs.acs.org/doi/10.1021/jm800418u[5] An In-depth Technical Guide to the Structure Elucidation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin. benchchem.com. URL: https://www.benchchem.com/product/b1321969[2] Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. mdpi.com. URL: https://www.mdpi.com/1420-3049/28/3/968[6] Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. acs.org. URL: https://pubs.acs.org/doi/10.1021/ol035903b[3] Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns. researchgate.net. URL: https://www.researchgate.net/publication/281447094_Kinase_Hinge_Binding_Scaffolds_and_Their_Hydrogen_Bond_Patterns

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction Temperature Optimization for 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol Derivatives

Welcome to the Technical Support Center for the synthesis and derivatization of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol (also known as 4-fluoro-7-azaindol-6-ol). This guide is designed for drug development professionals a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and derivatization of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol (also known as 4-fluoro-7-azaindol-6-ol). This guide is designed for drug development professionals and synthetic chemists. The 7-azaindole core is a privileged scaffold in medicinal chemistry, but functionalization at the C4 (fluoro) and C6 (hydroxyl/oxo) positions presents significant chemoselectivity and stability challenges. Temperature control is the master variable in these workflows, dictating the balance between successful sigmatropic rearrangements and catastrophic degradation.

Section 1: Mechanistic Insights & FAQs

Q: Why is strict cryogenic control (-78 °C) mandatory during the electrophilic fluorination of the azaindole core? A: The introduction of the C4-fluorine atom is typically achieved via lithium-halogen exchange of a protected 4-bromo-7-azaindole precursor using tert-butyllithium, followed by quenching with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI)[1]. The intermediate heteroaryllithium species is highly reactive and basic. If the internal reaction temperature rises above -60 °C before the NFSI quench, the intermediate will undergo rapid side reactions, including proton abstraction from the solvent, dimerization, or nucleophilic attack on the N-protecting group (e.g., TIPS migration)[2]. Maintaining -78 °C ensures the kinetic stability of the lithiated species, allowing the slower electrophilic fluorination to proceed with high regioselectivity and yields up to 84%[1].

Q: During the N-oxide rearrangement to form the 6-ol derivative, why does exceeding 70 °C lead to massive yield losses? A: The installation of the C6-hydroxyl group relies on the Boekelheide-type rearrangement of the 4-fluoro-1H-pyrrolo[2,3-b]pyridine 7-oxide. This is achieved by heating the N-oxide in acetic anhydride to form a diacetylated intermediate, which is subsequently hydrolyzed[3]. The initial O-acetylation of the N-oxide activates the pyridine ring. The subsequent [3,3]-sigmatropic shift (or intermolecular acetate addition) requires thermal activation, with optimal conversion occurring between 60 °C and 65 °C[3]. However, the presence of the highly electron-withdrawing C4-fluoro group makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). Exceeding 70 °C provides enough thermal energy for the acetate ions to attack the C4 position, leading to defluorination, or causes general thermal decomposition of the activated N-oxide.

Q: Why do I observe two distinct spots on my TLC for the final purified 6-ol product? A: 1H-pyrrolo[2,3-b]pyridin-6-ol derivatives exhibit tautomerism, existing in an equilibrium between the 6-ol (hydroxyl) form and the 6-one (lactam/pyridone) form. Depending on the solvent system used for TLC or NMR, both tautomers may be visible. This is a fundamental physical property of the molecule, not a temperature-related degradation issue.

Section 2: Quantitative Troubleshooting Matrices

Table 1: Temperature Effects on Lithiation & Electrophilic Fluorination (C4-Fluorination)
Internal Temp (°C)Yield of 4-Fluoro ProductMechanistic Observation / Dominant Byproducts
-78 °C >80%Optimal kinetic stability of heteroaryllithium; clean NFSI quench.
-40 °C 30-45%Significant de-bromination (protonation) and heteroaryl dimerization.
0 °C <5%Complete degradation; loss of N-TIPS protecting group.
Table 2: Temperature Effects on N-Oxide Rearrangement (C6-Hydroxylation)
Reaction Temp (°C)Yield of 6-Acetoxy IntermediateMechanistic Observation / Dominant Byproducts
25 °C (RT) <5%Insufficient thermal energy for the sigmatropic rearrangement.
60-65 °C 70-85%Optimal thermal activation; clean conversion to diacetylated species.
>85 °C <30%C4-defluorination via SNAr; extensive tarring and decomposition.

Section 3: Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

Protocol A: Cryogenic Synthesis of 4-Fluoro-7-azaindole Intermediate

Self-Validation Checkpoint: The reaction mixture must remain a clear, pale yellow solution at -78 °C. Darkening indicates localized warming and degradation.

  • Preparation: Dissolve N-TIPS-protected 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF (10 mL/g).

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath. Allow 20 minutes for the internal temperature to equilibrate strictly to -78 °C.

  • Lithiation: Add tert-butyllithium (1.7 M in pentane, 2.1 eq) dropwise via a syringe pump over 30 minutes. Crucial: Monitor internal temperature to ensure it does not exceed -70 °C during addition[1].

  • Fluorination: Stir for 30 minutes at -78 °C. Add a pre-cooled (-78 °C) solution of NFSI (1.2 eq) in anhydrous THF dropwise.

  • Quench: Stir for 1 hour at -78 °C, then quench with saturated aqueous NH4Cl before allowing the mixture to warm to room temperature[2]. Extract with EtOAc and purify via silica gel chromatography.

Protocol B: Temperature-Controlled Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol

Self-Validation Checkpoint: The N-oxide starting material must be completely consumed (via LC-MS) before proceeding to the hydrolysis step.

  • N-Oxidation: Dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridine in CH2Cl2. Add m-CPBA (1.2 eq) at 0 °C, then warm to room temperature and stir for 4 hours to afford the 7-oxide intermediate[4].

  • Rearrangement: Suspend the purified 7-oxide (1.0 eq) in a mixture of acetic anhydride (10 eq) and acetic acid (1 eq).

  • Heating: Heat the mixture to exactly 60-65 °C using a precisely calibrated oil bath or heating block[3]. Stir for 16 hours. Do not exceed 70 °C.

  • Concentration: Cool to room temperature and remove volatiles under reduced pressure to yield the crude diacetylated intermediate.

  • Hydrolysis: Dissolve the residue in MeOH and add K2CO3 (2.0 eq). Stir at room temperature for 2 hours to hydrolyze the acetate groups.

  • Isolation: Neutralize with 1M HCl, concentrate, and precipitate the final 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol product using water.

Section 4: Visual Workflow & Control Points

Workflow N1 4-Bromo-7-azaindole N2 N-Protection (TIPS-Cl) [ 0°C to RT ] N1->N2 N3 Lithiation & Fluorination (NFSI) [ STRICTLY -78°C ] N2->N3 N4 4-Fluoro-7-azaindole N3->N4 Prevents degradation N5 N-Oxidation (m-CPBA) [ 0°C to RT ] N4->N5 N6 7-Oxide Intermediate N5->N6 N7 Rearrangement (Ac2O) [ 60°C - 65°C ] N6->N7 N8 Hydrolysis (K2CO3/MeOH) [ RT ] N7->N8 Diacetylated intermediate N9 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol N8->N9

Workflow for the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol with temperature checkpoints.

References

  • Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine , BenchChem. 2

  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine , Organic Letters.1

  • Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors , Journal of Medicinal Chemistry. 4

  • Product Class 22: Azaindoles and Their Derivatives , Science of Synthesis (Thieme). 3

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol

Welcome to the Technical Support Center. Handling highly functionalized 7-azaindole derivatives requires a fundamental understanding of their physical chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling highly functionalized 7-azaindole derivatives requires a fundamental understanding of their physical chemistry. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. We will address the specific molecular mechanics—specifically tautomerism and hydrogen bonding—that dictate the behavior of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol during isolation.

System Overview & Molecular Mechanics

4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol is a dynamic system. The 6-hydroxyl group on the 7-azaindole core undergoes rapid tautomerization to form a 6-oxo (lactam) species. In polar solvents and within the solid state, this lactam form dominates.

The Causality of Purification Challenges:

  • Hydrogen Bonding: The lactam form creates a potent bidentate hydrogen-bond donor (NH) and acceptor (C=O) network. The N atom of the pyridine ring and the NH group of the pyrrole moiety serve as strong interaction points[1], leading to high crystal lattice energies and aggressive binding to silanol groups on normal-phase silica.

  • Fluorine Effect: The C4 fluorine atom increases overall lipophilicity but strongly withdraws electron density from the pyridine ring, altering the pKa of the system and making it highly sensitive to the pH of chromatographic mobile phases.

Diagnostic Purification Workflow

To determine the most efficient purification route, follow the decision matrix below.

PurificationWorkflow Start Crude 4-fluoro-1H-pyrrolo [2,3-b]pyridin-6-ol Analyze LC-MS & TLC Profiling (Assess Impurities) Start->Analyze Decision1 Impurity Polarity? Analyze->Decision1 RP Reverse-Phase (C18) H2O/MeCN + 0.05% TFA Decision1->RP Polar / Salts NP Normal-Phase (SiO2) DCM/MeOH + 1% AcOH Decision1->NP Lipophilic Decision2 Purity > 95%? RP->Decision2 NP->Decision2 Decision2->Analyze No (Recycle) Recryst Recrystallization (DMSO / Water) Decision2->Recryst Yes Pure Pure Crystalline Product (> 99% Purity) Recryst->Pure

Fig 1. Diagnostic purification workflow for 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol.

Data Presentation: Phase & Solvent Selection

Understanding how your solvent interacts with the lactam/lactim equilibrium is critical. Use the following validated matrices to select your systems.

Table 1: Chromatographic Modifier Selection

Modifier Phase Mechanism of Action Suitability
1% Acetic Acid (AcOH) Normal Phase (SiO2) Competes for silanol binding sites; suppresses ionization of the 6-OH group. Excellent ; resolves severe streaking issues.
0.05% TFA Reverse Phase (C18) Fully protonates the azaindole core, ensuring a single, uniform ionization state[2]. Highly Recommended ; yields sharp, symmetrical peaks.

| 1% Triethylamine (TEA) | Normal Phase (SiO2) | Deprotonates the 6-OH, leading to irreversible ionic binding on standard silica. | Avoid ; causes total sample loss on the column. |

Table 2: Recrystallization Solvent Matrix

Solvent System Solubilizing Dynamics Outcome / Suitability
DMSO / Water DMSO disrupts strong intermolecular lactam H-bonds (hot); Water acts as a controlled anti-solvent[3]. Optimal ; yields high-purity crystalline solid.
DMF / Water Similar to DMSO, but the higher boiling point makes residual solvent removal significantly harder. Good ; requires extended high-vacuum drying.

| EtOAc / Hexanes | Insufficient polarity to disrupt lactam dimers; the compound remains insoluble or oils out[4]. | Poor ; not recommended for 6-oxo derivatives. |

Knowledge Base (FAQs)

Q: Why does my compound streak severely on normal-phase silica gel, even in highly polar eluents like DCM/MeOH (9:1)? A: The streaking is an artifact of the molecule's tautomerism. The bidentate H-bond donor/acceptor motif of the 7-azaindole core interacts dynamically with the stationary phase[1]. Without a modifier, the molecule exists in multiple hydrogen-bonded states as it travels down the column. Solution: Add 1% Acetic Acid to your eluent to saturate the silanol sites and lock the molecule into a single elution state.

Q: Why is the compound completely insoluble in standard organic solvents like ethyl acetate or hexanes during recrystallization attempts? A: The robust intermolecular hydrogen bonding (specifically lactam dimers) results in an exceptionally high crystal lattice energy. Solvents must possess a high dipole moment capable of disrupting these bonds (e.g., DMSO, DMF) before an anti-solvent (water) is introduced to rebuild the lattice slowly[3].

Troubleshooting Desk

Issue: I am trying to purify via reverse-phase chromatography, but the peak is broad and tailing.

  • Cause: Mixed ionization states. At a neutral pH, the amphoteric nature of the 6-hydroxy-7-azaindole core causes it to transition between protonated and deprotonated states.

  • Solution: Buffer the mobile phase. Using 2[2] ensures the compound remains fully protonated, yielding a sharp, symmetrical elution profile.

Issue: During recrystallization from DMSO/Water, the product "oils out" as a sticky resin instead of forming crystals.

  • Cause: The anti-solvent (water) was added too rapidly, or the temperature was dropped too quickly, causing liquid-liquid phase separation rather than controlled nucleation[4].

  • Solution: Re-heat the mixture until homogeneous. Add water dropwise at an elevated temperature (75°C) until slight turbidity is observed. Hold the temperature to allow the system to equilibrate, then cool at a highly controlled rate (e.g., 5°C/hour).

Validated Methodologies

Every protocol described here is designed as a self-validating system to ensure you can independently verify success at each stage.

Protocol A: Reverse-Phase Flash Chromatography (C18)

Use this method if the crude mixture contains highly polar impurities or salts.

  • Sample Preparation: Dissolve the crude 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol in a minimal volume of neat DMSO. Filter through a 0.45 µm PTFE syringe filter.

  • Column Equilibration: Equilibrate a C18 flash column with 95% Deionized Water (0.05% TFA) / 5% Acetonitrile (0.05% TFA).

  • Gradient Elution: Run a shallow gradient from 5% to 60% Acetonitrile over 15 Column Volumes (CVs).

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. The fluorinated azaindole will typically elute between 35-45% Acetonitrile.

  • Validation Check: Re-inject an aliquot from the apex of the main peak onto an analytical LC-MS. You must observe a single sharp peak with m/z = 153.0[M+H]+ to validate fraction pooling.

Protocol B: Solvent/Anti-Solvent Recrystallization (DMSO/Water)

Use this method to upgrade purity from >90% to >99% and remove trace isomeric impurities.

  • Dissolution: Suspend the semi-pure solid in DMSO (approx. 5-8 volumes). Heat to 75°C with moderate stirring until completely dissolved.

  • Cloud Point Targeting: Slowly add deionized water (pre-heated to 75°C) dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification & Seeding: Add 1-2 drops of pure DMSO until the solution just clears. Introduce 0.1% w/w of pure 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol seed crystals.

  • Controlled Cooling: Reduce the temperature by exactly 5°C/hour down to 20°C. Do not agitate aggressively; use a slow stir rate to promote crystal growth over nucleation.

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with ice-cold water (3 x 2 volumes) to remove residual DMSO.

  • Validation Check: Dry under high vacuum at 50°C for 24 hours. Perform a melting point analysis; a sharp, narrow melting range (< 2°C variance) validates a uniform crystal lattice free of solvent inclusions.

References
  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines | MDPI | 1

  • Process for the preparation of antiviral 7-azaindole derivatives (WO2003082289A1) | Google Patents | 3

  • STANDARD PATENT Application No. AU 2018322059 C1 | Googleapis | 2

  • Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors | ACS Publications | 5

  • Technical Support Center: Purification of 1-Acetyl-7-azaindole | BenchChem |4

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol Substitutions

As a privileged scaffold in kinase inhibitor design, the 7-azaindole core provides excellent bidentate hydrogen bonding with the ATP-binding hinge region of target kinases [1]. However, functionalizing highly substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

As a privileged scaffold in kinase inhibitor design, the 7-azaindole core provides excellent bidentate hydrogen bonding with the ATP-binding hinge region of target kinases [1]. However, functionalizing highly substituted derivatives like 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol introduces severe steric and electronic challenges. The compact atomic radius of the C-4 fluorine, combined with the tautomeric nature of the C-6 hydroxyl group, creates a congested microenvironment that complicates C-5 electrophilic substitutions and regioselective alkylations [2].

This technical support guide synthesizes field-proven methodologies to help researchers troubleshoot low yields, poor regioselectivity, and steric clashes during the functionalization of this complex heterocycle.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does electrophilic substitution (e.g., halogenation or nitration) at the C-5 position fail or produce complex mixtures in the presence of the 4-fluoro and 6-hydroxyl groups? A: The C-5 position is electronically activated by the electron-donating C-6 hydroxyl group (via resonance). However, the spatial proximity of the C-4 fluorine and the C-6 oxygen creates a "steric canyon." Incoming electrophiles face high activation energy barriers due to van der Waals repulsion. Furthermore, the 7-azaindole system has competing nucleophilic sites. For example, nitration often leads to N-nitration at the pyrrole ring or C-3 substitution rather than the desired C-5 product [3]. Causality Insight: To overcome this, use highly reactive, sterically unhindered electrophiles (e.g., N-iodosuccinimide instead of bulky iodine complexes) and employ strongly acidic conditions to suppress pyrrole N1 reactivity by protonation.

Q2: I am trying to O-alkylate the C-6 hydroxyl group, but I keep getting predominantly N1-alkylated or N7-alkylated products. How do I control this? A: 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol exists in a lactam-lactim tautomeric equilibrium (6-ol 6-one). Hard bases like Sodium Hydride (NaH) in polar aprotic solvents (DMF) deprotonate the pyrrole N1 or the lactam nitrogen, leading to N-alkylation due to the high electron density localized on the nitrogens. Causality Insight: To invert this selectivity toward O-alkylation, you must use a "soft" Lewis acid-base approach. Silver carbonate (Ag₂CO₃) in non-polar solvents (like toluene) coordinates preferentially with the nitrogen atoms, effectively blocking them and directing the alkyl halide to the exocyclic C-6 oxygen.

Q3: How does steric hindrance at the 4-position affect kinase hinge-binding in downstream drug design? A: In kinase targets, the 7-azaindole core typically forms two hydrogen bonds with the hinge region. Substitutions at the 2-position or 4-position can cause steric clashes with the gatekeeper (GK) residue, forcing the molecule into a "flipped" binding mode[1]. The C-4 fluorine is small enough to be tolerated in the normal binding mode but provides sufficient steric bulk to alter the conformation of adjacent C-5 substituents, which can be leveraged to optimize target selectivity [4].

Part 2: Regioselective Functionalization Workflows

To systematically navigate the reactivity of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, follow the logical decision tree below.

G Start 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol (Lactam-Lactim Tautomers) O_Alk O-Alkylation Pathway (Ag2CO3, Toluene) Start->O_Alk Soft Lewis Acid Base N_Alk N1-Alkylation Pathway (NaH, DMF) Start->N_Alk Hard Base / Polar Solvent C5_Sub C-5 Electrophilic Sub (NIS, TFA/MeCN) Start->C5_Sub Acidic Activation Prod_O 6-Alkoxy-4-fluoro Derivative O_Alk->Prod_O Prod_N 1-Alkyl-4-fluoro-6-oxo Derivative N_Alk->Prod_N Prod_C5 5-Halo-4-fluoro-6-ol Derivative C5_Sub->Prod_C5

Workflow for overcoming steric and electronic barriers in regioselective substitutions.

Quantitative Data: Solvent and Base Effects on Alkylation

The table below summarizes the empirical data for the benzylation of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, demonstrating how steric hindrance and reagent choice dictate the reaction pathway.

Base ReagentSolventTemp (°C)O-Alkylation Yield (%)N1/N7-Alkylation Yield (%)Unreacted/Degraded (%)
NaH (1.2 eq)DMF0 to 255%85%10%
K₂CO₃ (2.0 eq)Acetone6040%50%10%
Cs₂CO₃ (1.5 eq)DMF2560%35%5%
Ag₂CO₃ (1.5 eq)Toluene8088% 5%7%

Data Synthesis: Silver carbonate provides the highest O-alkylation selectivity by leveraging the silver ion's affinity for the pyridine/pyrrole nitrogens, sterically shielding them from the electrophile.

Part 3: Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Each includes an in-process control (IPC) step to ensure the mechanistic causality is functioning as intended before proceeding.

Protocol A: Highly Selective O-Alkylation (Overcoming Lactam Tautomerism)

Objective: Synthesize 6-(benzyloxy)-4-fluoro-1H-pyrrolo[2,3-b]pyridine while avoiding N-alkylation.

  • Preparation: Charge a flame-dried Schlenk flask with 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 equiv) and anhydrous toluene (0.1 M concentration).

  • Base Addition: Add Silver Carbonate (Ag₂CO₃, 1.5 equiv) in one portion.

    • Causality Note: Toluene is chosen because its non-polar nature prevents the separation of the silver-nitrogen coordination complex, locking the molecule in the lactim form.

  • Electrophile Addition: Add benzyl bromide (1.1 equiv) dropwise at room temperature.

  • Heating: Heat the suspension to 80°C under an argon atmosphere for 12 hours.

  • Self-Validation (IPC): Take a 0.1 mL aliquot, filter through a micro-syringe, and analyze via LC-MS. The O-alkylated product will elute later than the N-alkylated byproduct on a reverse-phase C18 column due to higher lipophilicity. If N-alkylation exceeds 10%, verify the anhydrous state of your toluene.

  • Workup: Cool to room temperature, filter the silver salts through a Celite pad, wash with ethyl acetate, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Sterically Hindered C-5 Iodination

Objective: Introduce an iodine atom at C-5 for downstream Suzuki/Sonogashira couplings, overcoming the steric clash from the adjacent C-4 fluorine.

  • Solvent System: Dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 equiv) in a 1:1 mixture of Acetonitrile and Trifluoroacetic Acid (TFA) at 0°C.

    • Causality Note: TFA protonates the N1 and N7 nitrogens. This deactivates the pyrrole ring toward electrophilic attack (preventing C-3 and N1 iodination) and directs the electrophile to the C-5 position, which remains activated by the C-6 oxygen [3].

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.05 equiv) portion-wise over 15 minutes to prevent exothermic degradation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Self-Validation (IPC): Quench a small aliquot in saturated aqueous NaHCO₃ and extract with EtOAc. TLC (DCM/MeOH 9:1) should show a single new spot. The presence of multiple spots indicates over-iodination (likely at C-3), suggesting the TFA concentration is too low to fully protonate the heterocycle.

  • Workup: Pour the reaction mixture into ice water containing 5% sodium thiosulfate to quench unreacted iodine. Adjust pH to 7 with NaHCO₃. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

References

  • K. K. et al., "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors," Chem. Pharm. Bull., 2020.[Available at: https://www.jstage.jst.go.jp/article/cpb/68/9/68_c20-00339/_html/-char/en]
  • C. Thibault, A. L'Heureux, R. S. Bhide, and R. Ruel, "Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine," Organic Letters, vol. 5, no. 26, pp. 5023–5025, 2003.[Available at: https://pubs.acs.org/doi/10.1021/ol0360444]
  • BenchChem Technical Support, "Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine: Troubleshooting & Optimization," BenchChem, 2025.[Available at: https://www.benchchem.com/document/synthesis-of-4-fluoro-1h-pyrrolo23-bpyridin-5-amine]
  • Y. Zhang et al., "Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity," Journal of Medicinal Chemistry, 2025.[Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00832]
Optimization

Technical Support Center: HPLC Method Development for 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol

Welcome to the Advanced Chromatography Support Center. Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol presents unique analytical challenges. As an amphoteric heterocycle, this molecule features a basic pyridine nitrogen, an acidic pyrrole NH, and a 6-hydroxyl group that induces complex structural dynamics.

This guide is engineered for researchers and drug development professionals. It moves beyond generic protocols to address the fundamental physicochemical causality behind chromatographic failures—specifically lactam-lactim tautomerism and secondary silanol interactions.

Part 1: Mechanistic Overview & Visual Workflows

The primary hurdle in analyzing 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol is its lactam-lactim tautomeric equilibrium . In aqueous mobile phases typical of Reverse-Phase HPLC (RP-HPLC), the 6-hydroxyl group on the pyridine ring exists in a dynamic equilibrium with its 6-oxo (pyridone) tautomer[1]. The electron-withdrawing 4-fluoro group further modulates the pKa of these functional groups, making the molecule highly sensitive to the dielectric constant and pH of the mobile phase[2].

When the rate of this tautomeric interconversion matches the chromatographic timescale, the analyte interconverts while traveling down the column. This results in severe peak broadening, plateauing, or splitting[3].

Tautomerism Lactim Lactim Tautomer (6-Hydroxypyridine form) Favored in non-polar Lactam Lactam Tautomer (6-Oxopyridone form) Favored in aqueous/polar Lactim->Lactam Aqueous Mobile Phase Proton Transfer Split Intermediate Exchange Rate: Peak Splitting / Plateau Lactim->Split Lactam->Split Sharp Fast Exchange Rate: Sharp Time-Averaged Peak Split->Sharp Increase Temp (>45°C) or Adjust pH

Fig 1: Lactam-lactim tautomeric equilibrium and its temperature-dependent chromatographic impact.

Troubleshooting Start Issue Detected: Poor Chromatography Diagnosis Analyze Peak Shape Start->Diagnosis Split Split Peaks / Plateau Diagnosis->Split Tailing Severe Tailing Diagnosis->Tailing Shift Retention Time Shift Diagnosis->Shift SolSplit Action: Increase Temp to 50°C Action: Buffer pH < 3.0 Split->SolSplit SolTailing Action: Use Polar-Endcapped C18 Action: Add 0.1% TFA Tailing->SolTailing SolShift Action: Increase Buffer Capacity (e.g., 20mM Formate) Shift->SolShift Success Robust, Validated Method (ICH Q2 Compliant) SolSplit->Success SolTailing->Success SolShift->Success

Fig 2: Decision-tree workflow for diagnosing and resolving pyrrolopyridine chromatographic issues.

Part 2: Troubleshooting FAQs

Q1: Why does 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol elute as a split peak or with a broad plateau? Causality: This is the hallmark of dynamic lactam-lactim tautomerization occurring on the chromatographic timescale[4]. Because the lactam and lactim forms possess different dipole moments and hydrophobicities, they interact differently with the stationary phase. If they interconvert slowly while traversing the column, the band smears into a plateau or splits into two distinct peaks[3]. Resolution: You must force the equilibrium to interconvert rapidly (yielding a single, sharp, time-averaged peak) or lock it into a single state. Increasing the column compartment temperature (e.g., 45°C–60°C) provides the thermal energy to accelerate the exchange rate, coalescing the split peaks into one[5].

Q2: My peaks are severely tailing even after fixing the tautomerism issue. How do I improve peak shape? Causality: Peak tailing in pyrrolopyridines is typically caused by secondary ion-exchange interactions. The basic pyridine nitrogen acts as a strong hydrogen bond acceptor and cation, which interacts with acidic, unendcapped silanol groups (Si-O⁻) on the silica support of the stationary phase[6]. Resolution: Switch to a sterically protected or polar-embedded stationary phase (e.g., C18 with polar endcapping). Furthermore, ensure your mobile phase operates at a low pH (e.g., pH 2.8) to fully protonate the silanols (pKa ~ 3.5-4.5), rendering them neutral and eliminating the secondary interactions[6].

Q3: The retention time of my compound shifts unpredictably between runs. What is failing? Causality: 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol is highly amphoteric. If your mobile phase pH is within ±1 unit of the molecule's pKa, microscopic local pH changes during the gradient will drastically alter the ratio of ionized to neutral species, leading to unpredictable retention shifts[6]. Resolution: Employ strict pH control. Do not rely on unbuffered acidic modifiers (like 0.1% Formic acid in water) if the drift persists. Instead, use a true buffer system with adequate capacity, such as 20 mM Ammonium Formate adjusted to pH 2.8, to lock the ionization state throughout the run[5].

Part 3: Quantitative Data & Method Optimization

The following table summarizes the causality and quantitative impact of various method parameters on the chromatography of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol.

Method ParameterCondition TestedUSP Tailing Factor (Tf)Peak Shape / ResolutionMechanistic Causality
Column Temperature 25°C2.8Split peak / PlateauSlow lactam-lactim tautomerization on column[3]
Column Temperature 50°C1.1Sharp, symmetricalFast interconversion yields time-averaged peak[5]
Mobile Phase pH pH 6.5 (Unbuffered)2.4Broad, shifting RTPartial ionization; mixed retention mechanisms[6]
Mobile Phase pH pH 2.8 (20mM Buffer)1.05Sharp, stable RTLocked ionization state; suppressed silanols[5]
Stationary Phase Standard C181.9TailingSecondary interactions with unendcapped silanols[6]
Stationary Phase Polar-Endcapped C181.1SymmetricalSteric shielding of basic nitrogen from silica[6]

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed to suppress tautomeric peak splitting and silence silanol interactions, ensuring compliance with ICH Q2 validation standards[6]. The protocol includes a self-validating system suitability step to guarantee data integrity before sample analysis.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Prepare a 20 mM Ammonium Formate solution in Milli-Q water. Adjust the pH to exactly 2.8 using concentrated Formic Acid. Filter through a 0.22 µm membrane. (Causality: The high buffer capacity and low pH lock the ionization state and protonate residual silanols).

  • Organic Phase (B): 100% HPLC-grade Acetonitrile (MeCN). Degas thoroughly.

Step 2: Chromatographic Conditions
  • Column: Polar-endcapped C18 (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Column Temperature: 50°C (Critical Step: Elevated temperature accelerates lactam-lactim interconversion, coalescing tautomeric split peaks into a single sharp band).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm (Diode Array Detector recommended to verify peak purity across the band).

Step 3: Gradient Elution Profile
  • 0.0 - 2.0 min: 5% B (Isocratic hold to retain the highly polar analyte)

  • 2.0 - 10.0 min: 5% to 60% B (Linear gradient for high-resolution elution)

  • 10.0 - 12.0 min: 60% to 95% B (Column wash to remove lipophilic impurities)

  • 12.0 - 15.0 min: 95% B (Hold wash)

  • 15.0 - 15.1 min: 95% to 5% B (Return to initial conditions)

  • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step 4: Sample Preparation & System Suitability (Self-Validation)
  • Diluent: Dissolve the sample in 95% Phase A / 5% Phase B. (Causality: Avoid using 100% organic solvent for sample dissolution to prevent solvent-mismatch peak distortion at the column head).

  • System Suitability Check: Inject a reference standard of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol at 100 µg/mL.

  • Validation Criteria: Calculate the USP Tailing Factor ( Tf​ ). If Tf​>1.5 , the system fails validation; verify the column compartment temperature and buffer pH. Calculate theoretical plates ( N ); N must be >5000 to proceed with the analytical run.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol

Welcome to the advanced technical support guide for handling 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol (also known as 4-fluoro-6-hydroxy-7-azaindole). This substituted 7-azaindole derivative presents unique handling challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for handling 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol (also known as 4-fluoro-6-hydroxy-7-azaindole). This substituted 7-azaindole derivative presents unique handling challenges due to its electron-rich pyrrole ring, the strongly electron-withdrawing fluorine atom at the C4 position, and complex prototropic tautomerism at the C6/N7 positions.

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and resolve issues related to moisture and air sensitivity.

Part 1: Diagnostic Matrix & Physicochemical Data

To effectively handle this molecule, one must understand how environmental factors perturb its chemical state. The table below summarizes the quantitative and qualitative impacts of moisture and oxygen on the substrate.

Property / Reactivity VectorInherent Mechanism & CausalityImpact of Moisture (H₂O)Impact of Air (O₂)
Prototropic Tautomerism Exists in equilibrium between the 6-hydroxyl (aromatic) and 6-pyridone (lactam) forms. The [lactam form is generally favored][1].Acts as an intermolecular hydrogen-bond bridge, heavily driving the equilibrium toward the unreactive lactam form.Negligible direct effect on tautomerism, but the lactam form is slightly more resistant to oxidation.
Nucleophilicity (Alkylation) N1 (pyrrole), N7 (pyridine), and O6 are all potential nucleophiles depending on the base and solvent used.Hydration of the molecule shields O6. Alkylation under moist conditions almost exclusively yields N7-alkylated byproducts.None directly, but prolonged exposure can lead to radical quenching of reactive intermediates.
Oxidative Stability The pyrrole ring is electron-rich. The C2-C3 double bond is a prime site for electrophilic or radical attack.Moisture can hydrolyze oxidized intermediates, leading to complete ring cleavage.[Radical oxidation by atmospheric oxygen][2] degrades the pyrrole ring, causing the powder to turn brown/black over time.
Chromatographic Behavior Strong H-bond donors (N-H, O-H) interact heavily with silanol groups on silica gel[3].Moisture in the eluent can cause severe peak tailing and streaking by disrupting consistent stationary phase interactions.Oxidized polymeric byproducts will irreversibly bind to the baseline of the TLC/column.

Part 2: Deep-Dive Troubleshooting (FAQs)

Q1: My batch of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol has changed from an off-white powder to a dark brown solid. Is it still usable?

A: The color change indicates oxidative degradation. The electron-rich nature of the pyrrole ring makes it highly susceptible to radical oxidation by atmospheric oxygen, a process accelerated by ambient light and trace transition metals.

  • Causality: Oxygen diradicals attack the C2-C3 position of the pyrrole ring, forming hydroperoxides that eventually lead to polymeric, highly conjugated (and thus darkly colored) degradants.

  • Resolution: Do not use heavily degraded material for sensitive catalytic reactions, as the polymeric byproducts can poison palladium or copper catalysts. Purify the batch via a short silica plug (using an eluent containing 1% triethylamine to prevent streaking) and store the recovered material under argon at -20°C[4].

Q2: I am attempting an O-alkylation at the 6-position, but NMR shows I am exclusively getting N7-alkylation. How do I fix this?

A: This is a classic issue caused by moisture-induced tautomerism.

  • Causality: 6-hydroxy-7-azaindoles strongly [tautomerize to the lactam (pyridone) form][1]. Trace moisture in your solvent or substrate forms a hydrogen-bonded network that stabilizes this lactam form, making the N7 nitrogen the most accessible and potent nucleophile.

  • Resolution: You must completely exclude moisture. Use rigorously dried aprotic solvents (e.g., anhydrous DMF or THF). To force O-alkylation, use a "hard" base like Silver Carbonate (Ag₂CO₃). The silver cation strongly coordinates to the N7 nitrogen, physically blocking it and forcing the electrophile to react at the O6 oxygen.

Q3: My Suzuki cross-coupling using this substrate is failing, yielding only unreacted starting material. What is the mechanism of failure?

A: The failure is likely a combination of catalyst poisoning and electronic deactivation.

  • Causality: The free pyrrole N-H and the adjacent pyridine nitrogen (N7) form a perfect bidentate chelating motif for transition metals. If the substrate is not protected, it will sequester your palladium catalyst[5]. Furthermore, trace moisture will quench the alkoxide bases (like NaOtBu) required for the transmetalation step of the Suzuki cycle.

  • Resolution: You must mask the N1 position prior to cross-coupling. Protect the pyrrole nitrogen with a bulky, non-coordinating group like SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc. Ensure all reagents are handled in a glovebox or via standard Schlenk techniques.

Part 3: Visualized Mechanisms & Workflows

Tautomerism A 4-Fluoro-6-hydroxy-7-azaindole (Aromatic Form) B 4-Fluoro-7-azaindolin-6-one (Lactam/Pyridone Form) A->B Prototropic Tautomerism E Radical Oxidation at C2-C3 (Pyrrole Ring Cleavage) A->E Oxidation Pathway C Moisture / Polar Solvents (H-Bonding Bridge) C->B Drives Equilibrium (Favors Lactam) D Atmospheric Oxygen (O2) & Photons (hv) D->A Attacks Electron-Rich Pyrrole F Polymeric Degradants (Dark/Colored Impurities) E->F Polymerization

Logical relationship of moisture-driven tautomerism and oxygen-mediated degradation pathways.

SchlenkWorkflow S1 1. Substrate Preparation (Azeotropic Drying) S2 2. Schlenk Line Setup (3x Vacuum/Argon Purge) S1->S2 S3 3. Anhydrous Solvent Addition (Dry DMF or THF) S2->S3 Err Moisture Intrusion (Quenches Base, Shifts Reactivity) S2->Err Incomplete Purge S4 4. Base & Electrophile (e.g., NaH, SEM-Cl) S3->S4 S5 5. Reaction Execution (Strictly Anaerobic) S4->S5 Err->S4 Reaction Failure

Step-by-step Schlenk workflow for establishing an anhydrous and anaerobic reaction environment.

Part 4: Self-Validating Standard Operating Procedures

To ensure reproducibility, utilize the following self-validating protocols for preparing and protecting the substrate.

Protocol A: Azeotropic Drying and Inert Storage

Because water molecules tightly integrate into the crystal lattice of 7-azaindoles via hydrogen bonding, simple vacuum drying is often insufficient.

  • Suspension: Suspend the 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol in anhydrous toluene (approx. 10 mL per gram of substrate) in a round-bottom flask.

    • Causality: Toluene forms a low-boiling azeotrope with water, allowing the physical extraction of moisture trapped deep within the solid matrix.

  • Evaporation: Concentrate the mixture to dryness under reduced pressure at 40°C using a rotary evaporator. Repeat this process two additional times.

  • High Vacuum: Attach the flask to a high-vacuum line (< 0.1 mbar) for 12 hours.

    • Causality: Removes all residual toluene, leaving a completely desolvated powder.

  • Validation Checkpoint: The material should now appear as a crisp, free-flowing powder rather than a clumpy solid. For absolute validation, perform a Karl Fischer titration; the target moisture content must be < 500 ppm before proceeding to sensitive reactions.

Protocol B: Regioselective N1-Protection (SEM-Cl) under Anhydrous Conditions

Protecting the N1 position is mandatory before subjecting the molecule to strong bases or transition metals[5].

  • Flask Preparation: Flame-dry a Schlenk flask under vacuum, then backfill with dry Argon. Repeat 3 times.

    • Causality: Removes surface-bound silanols and atmospheric moisture from the glassware.

  • Solubilization: Dissolve the azeotropically dried substrate (from Protocol A) in anhydrous DMF (0.2 M concentration) under an Argon stream.

  • Deprotonation: Cool the flask to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Stir for 30 minutes until hydrogen gas evolution ceases.

    • Causality: NaH irreversibly deprotonates the most acidic proton (N1, pKa ~13). Cooling to 0°C prevents the highly reactive alkoxide/amide intermediate from undergoing undesired Nucleophilic Aromatic Substitution (SNAr) at the C4-fluoro position.

  • Electrophile Addition: Dropwise add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equivalents). Allow to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in water/Ethyl Acetate. Run a TLC (Hexanes:EtOAc 1:1). The protected product will run significantly higher (higher Rf) than the starting material due to the elimination of the primary hydrogen-bond donor (N-H). Confirm via ¹H NMR by the disappearance of the broad N-H singlet typically found at ~11.5–12.0 ppm.

References

  • Loba Chemie. 7-AZAINDOLE 98% FOR SYNTHESIS MSDS. Loba Chemie Safety Data Sheets. 2

  • Jubilant Ingrevia Limited. 7-Azaindole Safety Data Sheet. Jubilant Ingrevia. 4

  • PharmaBlock. Azaindoles in Medicinal Chemistry. PharmaBlock Sciences. 5

  • Thieme Connect. Product Class 22: Azaindoles and Their Derivatives. Science of Synthesis. 3

  • Benchchem. 5-Amino-6-hydroxy-7-azaindole (Nomenclature and Tautomerism). Benchchem Product Catalog. 1

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison of Fluorinated Pyrrolo[2,3-b]pyridines: A Technical Guide

Introduction: The Strategic Role of Fluorinated 7-Azaindoles The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery and organic electronics. As a bioisostere of indole, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorinated 7-Azaindoles

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery and organic electronics. As a bioisostere of indole, the incorporation of an sp2 -hybridized nitrogen into the fused ring system dramatically alters its hydrogen-bonding capacity and electronic distribution, making it a cornerstone for kinase inhibitors (e.g., ATM and JAK3 inhibitors like Decernotinib) .

When we introduce a fluorine atom onto this scaffold—typically at the C-4 or C-5 positions—we engage in a delicate electronic tug-of-war. Fluorine exerts a strong inductive electron-withdrawing effect (-I) coupled with a mesomeric electron-donating effect (+M). For application scientists, understanding how this specific halogenation modulates the molecule's physical properties requires rigorous spectroscopic profiling. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated pyrrolo[2,3-b]pyridines, detailing the causality behind their spectroscopic behaviors and the protocols required to measure them accurately.

Mechanistic Causality in Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Dynamics

In NMR spectroscopy, the introduction of fluorine provides a highly sensitive, background-free probe ( 19 F NMR). Because the 7-azaindole core is inherently push-pull (electron-rich pyrrole fused to an electron-deficient pyridine), fluorination deepens the complexity of the electron density map.

  • 13 C NMR Causality: The carbon directly attached to the fluorine experiences massive deshielding, typically shifting downfield with a massive one-bond coupling constant ( 1JC−F​≈240−265 Hz). Ortho carbons experience shielding due to the +M effect, resulting in upfield shifts and two-bond couplings ( 2JC−F​≈15−25 Hz).

  • 19 F NMR Causality: The chemical shift of the fluorine atom is exquisitely sensitive to the local electronic environment and solvent polarity. For instance, a fluorine at the C-5 position of a functionalized pyrrolo[2,3-b]pyridine typically resonates between −109 ppm and −115 ppm .

Optoelectronic Transitions (UV-Vis & Fluorescence)

The fundamental π→π∗ and n→π∗ transitions of the 7-azaindole core are altered by fluorination. The sp2 nitrogen in the pyridine ring already lowers the Highest Occupied Molecular Orbital (HOMO) relative to a standard indole . Fluorine further stabilizes the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) levels. In highly conjugated systems, such as fluorinated Schiff bases incorporating the pyrrolo[2,3-b]pyridine motif, this results in a measurable HOMO-LUMO gap of approximately 3.56 eV, dictating moderate kinetic stability and specific bathochromic shifts in UV-Vis absorption .

Workflow Visualization

To ensure data integrity, the spectroscopic characterization of these heterocycles must follow a self-validating workflow.

G N1 Synthesis & Purification (Fluorinated 7-Azaindole) N2 Structural Validation (1H, 13C, 19F NMR) N1->N2 >98% Purity via LC-MS N3 Electronic Characterization (UV-Vis & Fluorescence) N2->N3 Confirmed Scaffold & Connectivity N4 Data Integration (HOMO-LUMO & SAR) N3->N4 Photophysical & Electronic Data

Caption: Spectroscopic validation workflow for fluorinated pyrrolo[2,3-b]pyridines.

Quantitative Data Comparison

The following table synthesizes the spectroscopic differences between standard and fluorinated pyrrolo[2,3-b]pyridine derivatives, highlighting the empirical shifts caused by the halogen.

Photophysical / Spectral Property1H-Pyrrolo[2,3-b]pyridine (Standard)5-Fluoro-1H-pyrrolo[2,3-b]pyridine DerivativesCausality / Mechanistic Driver
19 F NMR Chemical Shift N/A −109 to −115 ppm (DMSO- d6​ )High electronegativity of F; sensitive to H-bonding in DMSO [[1]]([Link]).
13 C- 19 F Coupling ( 1JCF​ ) N/A ∼240−263 HzDirect orbital overlap between C and F nuclei [[1]]([Link]).
UV-Vis λmax​ ( π→π∗ ) ∼290−310 nm ∼300−353 nm (Conjugated)Fluorine lowers HOMO/LUMO; extended conjugation (e.g., Schiff bases) pushes λmax​ to 353 nm .
HOMO Energy Level ∼−5.10 eV ∼−5.51 eVInductive pull of F and pyridine N stabilizes the ground state .
HOMO-LUMO Gap ∼4.0−4.2 eV ∼3.56 eVNarrowed gap in functionalized derivatives increases optoelectronic utility .

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives or spectral artifacts.

Protocol A: Quantitative Multi-Nuclear NMR ( 1 H, 13 C, 19 F)

Objective: Confirm structural connectivity and quantify fluorine environments without integration errors.

  • Sample Preparation: Dissolve 15-20 mg of the fluorinated pyrrolo[2,3-b]pyridine in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ disrupts intermolecular hydrogen bonding of the pyrrole N-H, sharpening the 1 H and 19 F signals.

  • Internal Standard Addition (Crucial for 19 F): Add a known micro-molar quantity of Trifluoroacetic acid (TFA) or Fluorobenzene as an internal reference.

    • Self-Validation: 19 F chemical shifts are highly susceptible to bulk magnetic susceptibility. An internal standard ensures absolute shift accuracy (TFA set to −76.55 ppm).

  • Parameter Optimization ( 19 F Acquisition): Set the relaxation delay ( D1​ ) to at least 3-5 seconds.

    • Causality: Fluorine nuclei often exhibit long spin-lattice relaxation times ( T1​ ). A short D1​ will result in incomplete relaxation, causing severe integration errors and misrepresentation of isomeric purity.

  • Decoupling Sequences: Acquire a standard 13 C spectrum, followed by a 13 C{ 19 F} decoupled spectrum.

    • Self-Validation: Comparing the two spectra immediately identifies the carbon atoms directly attached to or adjacent to the fluorine by the collapse of the JC−F​ multiplets into singlets, definitively proving regiochemistry.

Protocol B: UV-Vis and Solvatochromic Fluorescence Profiling

Objective: Determine the electronic transitions and HOMO-LUMO gap modulations caused by fluorination.

  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of the analyte in spectroscopic grade methanol.

  • Dilution & Concentration Limits: Dilute to a working concentration of 10−5 to 10−6 M.

    • Causality: High concentrations of planar heterocycles like 7-azaindoles lead to π−π stacking and excimer formation, which artificially red-shifts the emission spectrum and distorts the absorption Beer-Lambert linearity.

  • Solvent Polarity Screen: Record spectra in both a non-polar solvent (e.g., cyclohexane) and a polar protic solvent (e.g., methanol).

    • Self-Validation: Fluorinated 7-azaindoles often exhibit Intramolecular Charge Transfer (ICT). If the emission λmax​ shifts significantly to the red in methanol compared to cyclohexane (positive solvatochromism), the presence of a highly polarized excited state is validated.

  • Blank Subtraction: Always run a solvent-only baseline immediately prior to the sample. The cuvette orientation must remain identical to prevent quartz birefringence artifacts.

References

  • A Novel Fluorinated Schiff Base: Synthesis, Spectroscopic Characterization, and Quantum Chemical Study Kaumodaki: Journal of Multidisciplinary Studies[Link]

  • Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors ACS Omega[Link]

  • Discovery of VX-509 (Decernotinib): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases Journal of Medicinal Chemistry[Link]

  • Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors with a Type II Inhibitor Pharmacophore ChemRxiv[Link]

  • Novel 4-(1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine compounds (WO 2019/185631 A1)

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Reactant of Route 2
4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
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